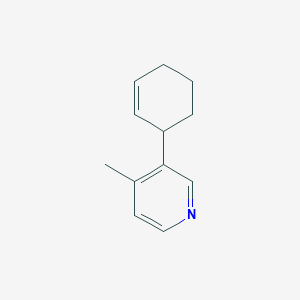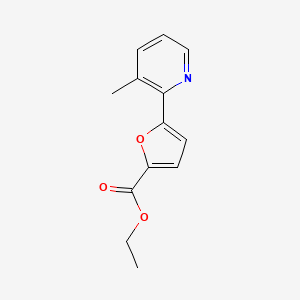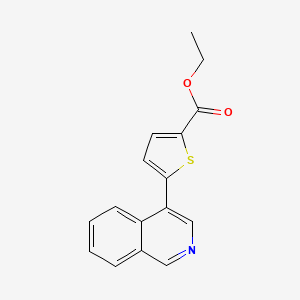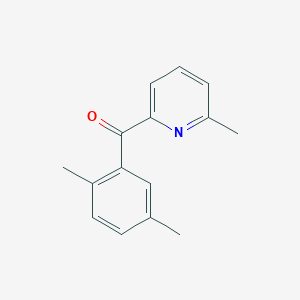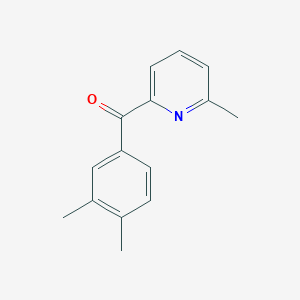
2-(3-Iodobenzoyl)-3-methylpyridine
説明
Synthesis Analysis
The synthesis of 2-(3-Iodobenzoyl)-3-methylpyridine involves several steps. One method involves the use of 3-Iodobenzoyl chloride . The reaction is carried out by adding 10 μL of 3-iodobenzoyl chloride and two drops of pyridine to 2.5 mL of an organic solvent .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The iodine atom is attached to the benzoyl group, which is connected to the pyridine ring .科学的研究の応用
Influence on Hydrodesulfurization and Hydrodenitrogenation
Research indicates that molecules similar to 2-(3-Iodobenzoyl)-3-methylpyridine, such as 2-methylpyridine, significantly affect hydrodesulfurization and hydrodenitrogenation processes. These processes are vital in refining crude oil, where the removal of sulfur (hydrodesulfurization) and nitrogen compounds (hydrodenitrogenation) is crucial. The presence of 2-methylpyridine was found to strongly suppress the hydrogenation pathway in these processes, highlighting the potential of related compounds in influencing catalytic reactions in oil refining (Egorova & Prins, 2004) (Egorova & Prins, 2006).
Molecular Structure and Computational Analysis
Studies involving compounds structurally similar to this compound have also focused on their molecular structure, using techniques like X-ray diffraction and computational methods. These studies contribute to understanding the structural and electronic properties of such molecules, which can be crucial in designing materials and catalysts (Yılmaz et al., 2020).
Solid-State NMR and Phase Transition Studies
The investigation of polymorphism and phase transitions in compounds related to this compound using solid-state NMR techniques can provide valuable insights into the material properties of these compounds. Such studies are essential in the fields of material science and pharmaceuticals, where the physical form of a compound can significantly affect its properties and applications (Schmidt et al., 1999).
Crystal Structure and Non-Covalent Interactions
Research into the crystal structure of organic acid-base salts from molecules similar to this compound contributes to understanding the non-covalent interactions that dictate crystal packing and structure. Such insights are crucial in crystal engineering and designing new materials with specific properties (Thanigaimani et al., 2015) (Khalib et al., 2014).
生化学分析
Biochemical Properties
2-(3-Iodobenzoyl)-3-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with opioid receptors, particularly the kappa opioid receptor and delta opioid receptor, influencing their activity . These interactions are crucial as they can modulate pain signaling pathways and other physiological processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of glycogen synthase kinase 3 beta (GSK-3β), a key regulator of multiple cellular functions, including cell signaling and metabolism . This modulation can lead to changes in cell proliferation, apoptosis, and chemoresistance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for certain opioid receptors, leading to the activation or inhibition of these receptors . This interaction can result in changes in gene expression and enzyme activity, ultimately influencing various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as pain relief, by modulating opioid receptors . At higher doses, it may cause toxic or adverse effects, including respiratory depression and other side effects commonly associated with opioid compounds . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which are critical for its biological activity. The compound’s ability to cross cellular membranes and reach its target sites is essential for its efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is important for understanding the precise mechanisms through which the compound exerts its effects.
特性
IUPAC Name |
(3-iodophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILQLDPYIKJXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


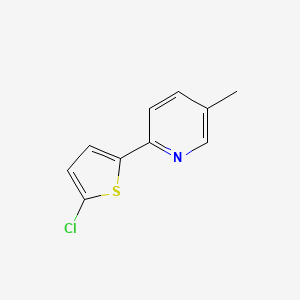
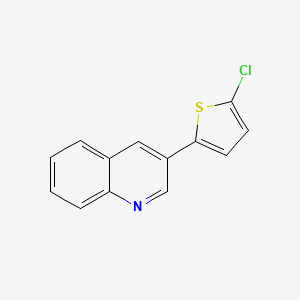
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B1391958.png)
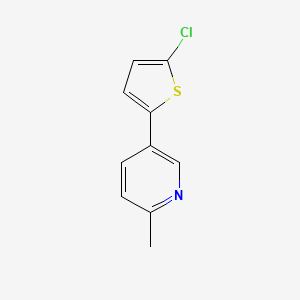
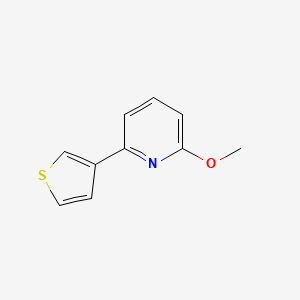
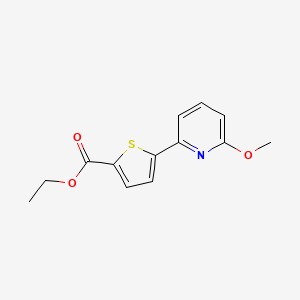
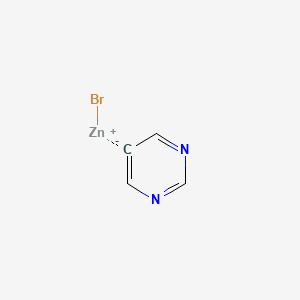
![2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391967.png)
